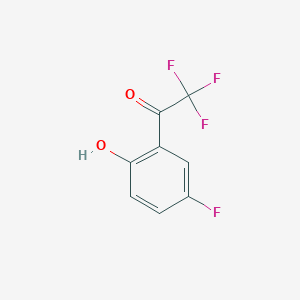![molecular formula C13H10BF3O2 B13612846 (4-(Trifluoromethyl)-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B13612846.png)
(4-(Trifluoromethyl)-[1,1'-biphenyl]-2-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(Trifluoromethyl)-[1,1’-biphenyl]-2-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a trifluoromethyl group attached to a biphenyl structure, with a boronic acid functional group at the 2-position. The trifluoromethyl group imparts unique electronic properties to the molecule, making it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Trifluoromethyl)-[1,1’-biphenyl]-2-yl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed by coupling a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, and the process is highly efficient, making it suitable for large-scale production .
Industrial Production Methods
Industrial production of (4-(Trifluoromethyl)-[1,1’-biphenyl]-2-yl)boronic acid follows similar synthetic routes as laboratory-scale synthesis. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
(4-(Trifluoromethyl)-[1,1’-biphenyl]-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Substituted biphenyl derivatives.
科学研究应用
(4-(Trifluoromethyl)-[1,1’-biphenyl]-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
作用机制
The mechanism of action of (4-(Trifluoromethyl)-[1,1’-biphenyl]-2-yl)boronic acid primarily involves its role as a boronic acid reagent in cross-coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The trifluoromethyl group enhances the reactivity and stability of the compound, making it an effective reagent in these reactions .
相似化合物的比较
Similar Compounds
(4-(Trifluoromethyl)phenylboronic acid: Similar structure but lacks the biphenyl moiety.
(4-(Trifluoromethyl)benzeneboronic acid: Another similar compound with a single phenyl ring instead of a biphenyl structure.
Uniqueness
(4-(Trifluoromethyl)-[1,1’-biphenyl]-2-yl)boronic acid is unique due to the presence of both the trifluoromethyl group and the biphenyl structure. This combination imparts distinct electronic properties and reactivity, making it a valuable reagent in various chemical transformations .
属性
分子式 |
C13H10BF3O2 |
|---|---|
分子量 |
266.03 g/mol |
IUPAC 名称 |
[2-phenyl-5-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C13H10BF3O2/c15-13(16,17)10-6-7-11(12(8-10)14(18)19)9-4-2-1-3-5-9/h1-8,18-19H |
InChI 键 |
NPHZRHWGTLXDNF-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=CC(=C1)C(F)(F)F)C2=CC=CC=C2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


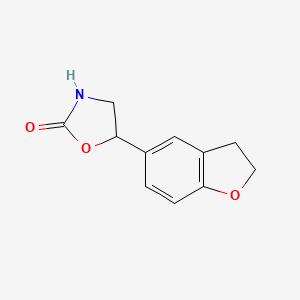
![1H,5H,6H,7H-indeno[5,6-d]imidazol-2-aminehydrobromide](/img/structure/B13612773.png)
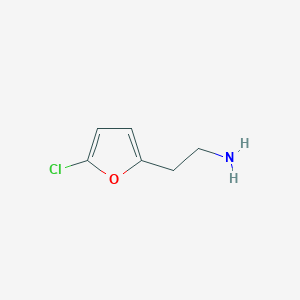
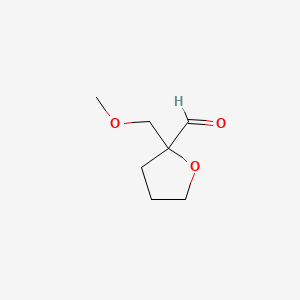
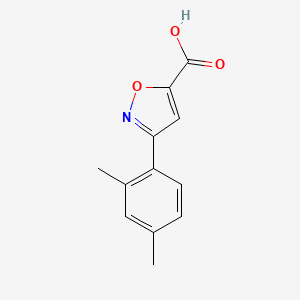

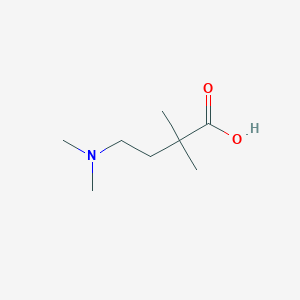


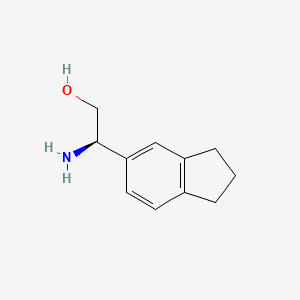

![N-[4-(1-aminoethyl)phenyl]propanamide hydrochloride](/img/structure/B13612809.png)
![1-[2-Chloro-5-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13612823.png)
